2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Overview
Description
2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound that contains a unique combination of furan, triazole, and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol typically involves the following steps:
Arylation of 2-acetylfuran: This step involves the reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein reaction conditions to form 5-aryl-2-acetylfurans.
Bromination: The 5-aryl-2-acetylfurans are then brominated to yield 2-bromo-1-(5-aryl-2-furyl)ethanones.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazolo[5,1-b][1,3]benzothiazin-9-ol derivatives.
Scientific Research Applications
2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol involves its interaction with specific molecular targets. The compound’s triazole and benzothiazine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached heterocyclic moiety.
1,2,4-Triazolo[5,1-b]quinazolines: These compounds have a quinazoline ring instead of a benzothiazine ring.
Uniqueness
2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is unique due to its combination of furan, triazole, and benzothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(furan-2-yl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12-8-6-7(17(19)20)3-4-10(8)22-13-14-11(15-16(12)13)9-2-1-5-21-9/h1-6,12,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQOAGLDBVYKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(C4=C(C=CC(=C4)[N+](=O)[O-])SC3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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